![molecular formula C9H11N3 B11920797 2-(1H-indazol-4-yl)ethanamine CAS No. 1159511-46-2](/img/structure/B11920797.png)
2-(1H-indazol-4-yl)ethanamine
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Overview
Description
2-(1H-indazol-4-yl)ethanamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of a catalyst or solvent .
Industrial Production Methods
Industrial production of 2-(1H-indazol-4-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethanamine side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution can introduce various functional groups to the ethanamine side chain.
Scientific Research Applications
2-(1H-indazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar biological activities.
2H-indazole: Another indazole derivative with distinct properties.
Imidazole: A related heterocyclic compound with a wide range of applications.
Uniqueness
2-(1H-indazol-4-yl)ethanamine is unique due to its specific structure, which combines the indazole ring with an ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
2-(1H-indazol-4-yl)ethanamine, also known as indazole ethylamine, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C9H10N2
- Molecular Weight: 146.19 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(N)C1=NN=C1C=C2C=CC=CC2=N1
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies demonstrate significant antimicrobial effects against various bacterial strains, suggesting potential use in treating infections.
- Antitumor Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo, particularly in models of breast and lung cancer. Its mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: It appears to affect various signaling pathways, including those related to apoptosis and cell survival.
- Interaction with Receptors: The compound may interact with specific receptors, influencing cellular responses and gene expression.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Antitumor Activity
In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size. Histological analysis revealed increased apoptosis and decreased proliferation markers compared to control groups .
Case Study 3: Anti-inflammatory Effects
In a rat model of arthritis, treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in managing chronic inflammatory conditions .
Properties
CAS No. |
1159511-46-2 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-9-8(7)6-11-12-9/h1-3,6H,4-5,10H2,(H,11,12) |
InChI Key |
DSXQBFDOUSELHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)CCN |
Origin of Product |
United States |
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